SB 224289

Descripción general

Descripción

SB 224289 es un antagonista selectivo del receptor 1B de la 5-hidroxitriptamina humana (5-HT1B). Es conocido por su alta afinidad y selectividad hacia el receptor 5-HT1B, lo que lo convierte en una herramienta valiosa en la investigación farmacológica . El compuesto se utiliza a menudo para estudiar el papel de los receptores 5-HT1B en varios procesos fisiológicos y patológicos.

Aplicaciones Científicas De Investigación

SB 224289 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia para estudiar las relaciones estructura-actividad de los antagonistas del receptor 5-HT1B.

Biología: El compuesto ayuda a comprender el papel de los receptores 5-HT1B en la neurotransmisión y el comportamiento.

Medicina: this compound se utiliza en estudios preclínicos para investigar sus posibles efectos terapéuticos en afecciones como la ansiedad, la depresión y la migraña.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor 5-HT1B.

Mecanismo De Acción

SB 224289 ejerce sus efectos uniéndose selectivamente al receptor 5-HT1B, bloqueando así la acción de la serotonina (5-HT) en este sitio receptor. Esta acción antagonista conduce a un aumento en la liberación de serotonina de las terminales nerviosas, lo que puede modular varios procesos fisiológicos. Los objetivos moleculares involucrados incluyen el receptor 5-HT1B y las vías de señalización asociadas .

Análisis Bioquímico

Biochemical Properties

SB 224289 interacts with the 5-HT 1B receptor, a type of serotonin receptor . This interaction is characterized by antagonism, meaning that this compound blocks the action of serotonin at this receptor .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the 5-HT 1B receptor . By blocking this receptor, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT 1B receptor, thereby preventing serotonin from exerting its effects at this site . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in serotonin-related metabolic pathways due to its interaction with the 5-HT 1B receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its physicochemical properties and its interaction with the 5-HT 1B receptor

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with the 5-HT 1B receptor

Métodos De Preparación

SB 224289 se puede sintetizar a través de un proceso de varios pasos que involucra varios intermediarios claveEl paso final implica la formación de la sal de clorhidrato para mejorar la estabilidad y la solubilidad del compuesto . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente sigue principios similares a los utilizados en entornos de laboratorio.

Análisis De Reacciones Químicas

SB 224289 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en this compound.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

SB 224289 es único en su alta selectividad para el receptor 5-HT1B en comparación con otros compuestos similares. Algunos compuestos relacionados incluyen:

GR 127935: Otro antagonista del receptor 5-HT1B con menos selectividad.

WAY 100635: Un antagonista selectivo del receptor 5-HT1A, utilizado para la comparación en estudios que involucran receptores 5-HT.

Sumatriptán: Un agonista del receptor 5-HT1B/1D utilizado en el tratamiento de la migraña.

This compound destaca por su alta selectividad y potencia, lo que lo convierte en una opción preferida para la investigación centrada en el receptor 5-HT1B.

Propiedades

IUPAC Name |

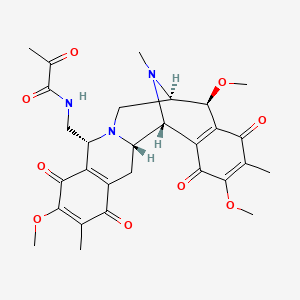

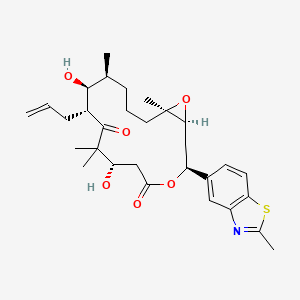

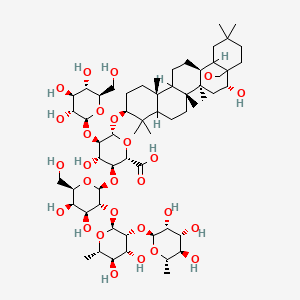

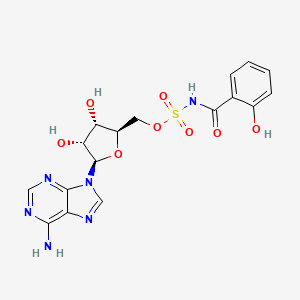

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O3/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32/h4-9,16-18H,10-15,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMRMGXINTJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043987 | |

| Record name | SB 224289 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180083-23-2 | |

| Record name | SB 224289 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180083-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 224289 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180083232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 224289 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SB 224289 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB 224289 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F95C648W4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SB-224289?

A1: SB-224289 is a highly selective antagonist [] [] of the human 5-HT1B receptor, a member of the G protein-coupled receptor family negatively coupled to adenylyl cyclase activity [].

Q2: How does SB-224289 affect 5-HT1B receptor signaling?

A2: SB-224289 binds to the 5-HT1B receptor, blocking the binding and subsequent signaling of 5-hydroxytryptamine (5-HT), the natural ligand of this receptor [] []. This antagonistic action prevents the activation of downstream signaling pathways typically triggered by 5-HT.

Q3: Does SB-224289 interact with other serotonin receptor subtypes?

A3: SB-224289 demonstrates high selectivity for the 5-HT1B receptor and exhibits minimal affinity for other 5-HT receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C [] [] [] [].

Q4: How does SB-224289 affect terminal 5-HT autoreceptor function?

A4: SB-224289 potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo []. Autoreceptors regulate neurotransmitter release, so blocking them can impact 5-HT levels in the synapse.

Q5: What are the downstream effects of SB-224289 in the context of feeding behavior?

A5: Research in mice suggests that SB-224289 enhances food intake, consistent with impaired satiation []. This finding implies that 5-HT1B receptors play a role in regulating satiety, and their blockade by SB-224289 disrupts this regulatory mechanism.

Q6: Does SB-224289 affect vasoconstriction?

A6: Studies have shown that SB-224289 antagonizes sumatriptan-induced contractions in human blood vessels, including cranial and peripheral blood vessels []. This suggests that 5-HT1B receptors contribute to vasoconstriction in these blood vessels, and SB-224289 can block this effect.

Q7: Can SB-224289 modulate the effects of other drugs on cocaine self-administration?

A7: In studies examining cocaine self-administration in rats, SB-224289 blocked the attenuating effects of the 5-HT1B receptor agonist CP 94,253 on the descending limb of the cocaine dose–effect function []. This suggests that SB-224289 can modulate the effects of other 5-HT1B receptor ligands in the context of cocaine reinforcement.

Q8: What are the effects of SB-224289 on osteoclastogenesis?

A8: Pharmacological inhibition of the serotonin receptor 1B with SB-224289 has been shown to reduce the number of osteoclasts in cell culture experiments []. This finding suggests that serotonin, acting through 5-HT1B receptors, plays a role in osteoclast differentiation, and SB-224289 can interfere with this process.

Q9: Does SB-224289 affect cell viability in canine osteosarcoma cells?

A9: Research in the COS canine osteosarcoma cell line showed that SB-224289 caused a reduction in osteoblast viability and induced apoptosis in malignant cells []. This suggests a potential role for 5-HT1B receptor antagonism in targeting canine osteosarcoma.

Q10: What are the observed effects of SB-224289 on GABAergic synaptic transmission in the deep cerebellar nuclei (DCN)?

A10: Studies on DCN neurons demonstrated that SB-224289 abolished the 5-HT-induced decrease in the amplitude of evoked inhibitory postsynaptic currents []. This finding suggests that 5-HT, acting through 5-HT1B receptors, modulates GABAergic transmission in the DCN, and SB-224289 can block this modulatory effect.

Q11: What is the molecular formula of SB-224289?

A11: The molecular formula of SB-224289 is C30H31N5O3 [] [].

Q12: What is the molecular weight of SB-224289?

A12: The molecular weight of SB-224289 is 509.6 g/mol [] [].

Q13: How do structural modifications of SB-224289 affect its activity and selectivity?

A13: The development of SB-224289 from a nonselective 5-HT1B/5-HT1D receptor antagonist involved structural modifications guided by computational chemistry models []. These modifications led to enhanced selectivity for the 5-HT1B receptor and inverse agonist properties.

Q14: Are there specific structural features of SB-224289 that are essential for its activity?

A14: Further research on structural analogues of SB-224289 would be needed to definitively identify structural features crucial for its activity and selectivity.

Q15: What in vitro assays have been used to evaluate the activity of SB-224289?

A15: Several in vitro assays have been employed to assess SB-224289's activity, including radioligand binding assays, [35S]GTPγS binding assays, cAMP accumulation assays, and cell viability assays [] [] [] [] [].

Q16: What animal models have been used to study the effects of SB-224289?

A16: SB-224289 has been investigated in various animal models, including mice, rats, and dogs, to assess its effects on feeding behavior, vasoconstriction, and cocaine self-administration [] [] [] [] [].

Q17: What are the potential therapeutic implications of the research on SB-224289?

A17: Research on SB-224289 has highlighted the role of 5-HT1B receptors in various physiological and behavioral processes, including feeding behavior, vasoconstriction, and drug reinforcement. Further investigation of this compound could lead to the development of novel therapeutic agents targeting these processes.

Q18: What is an inverse agonist?

A18: An inverse agonist is a ligand that binds to the same receptor site as an agonist but induces a pharmacological response opposite to that of the agonist. SB-224289 exhibits inverse agonist properties at the 5-HT1B receptor [], meaning it can decrease basal receptor activity.

Q19: How does SB-224289 compare to other 5-HT1B receptor antagonists?

A19: SB-224289 is known for its high selectivity and potency at the 5-HT1B receptor compared to other antagonists []. Its selectivity profile makes it a valuable tool for investigating the specific role of 5-HT1B receptors in various biological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.